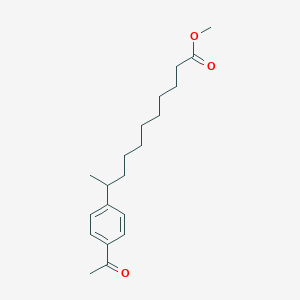
Methyl 10-(4-acetylphenyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-(4-acetylphenyl)undecanoate is an organic compound with the molecular formula C20H30O3 It is a derivative of undecanoic acid, featuring a phenyl ring substituted with an acetyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(4-acetylphenyl)undecanoate typically involves the esterification of 10-(4-acetylphenyl)undecanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(4-acetylphenyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 10-(4-carboxyphenyl)undecanoic acid.
Reduction: Formation of 10-(4-hydroxyphenyl)undecanoate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 10-(4-acetylphenyl)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 10-(4-acetylphenyl)undecanoate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring provides a hydrophobic surface that can interact with various proteins and enzymes, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl undecanoate: Similar in structure but lacks the phenyl and acetyl groups.
10-(4-acetylphenyl)undecanoic acid: The acid form of the compound, differing in its functional group.
4-acetylphenyl derivatives: Compounds with similar phenyl substitution but different alkyl chains.
Uniqueness
Methyl 10-(4-acetylphenyl)undecanoate is unique due to its specific combination of a long alkyl chain, a phenyl ring, and an acetyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6268-59-3 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 10-(4-acetylphenyl)undecanoate |
InChI |
InChI=1S/C20H30O3/c1-16(18-12-14-19(15-13-18)17(2)21)10-8-6-4-5-7-9-11-20(22)23-3/h12-16H,4-11H2,1-3H3 |
InChI Key |
YFSXQBFADGXLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(=O)OC)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
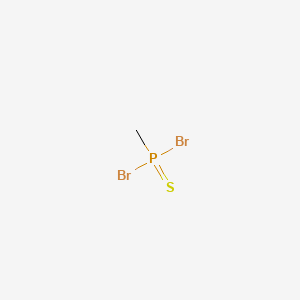
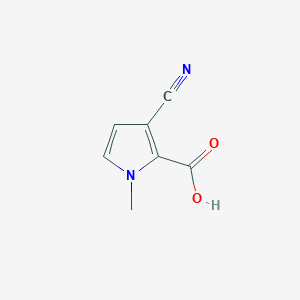
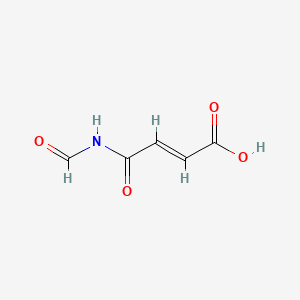
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
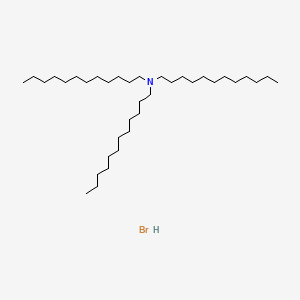
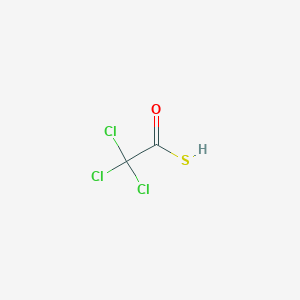
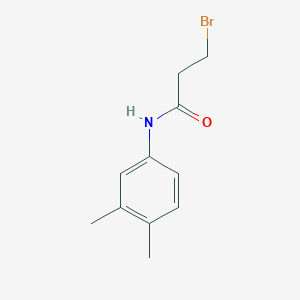
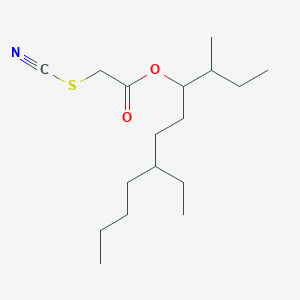
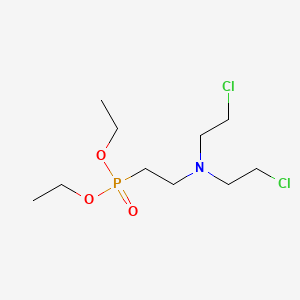
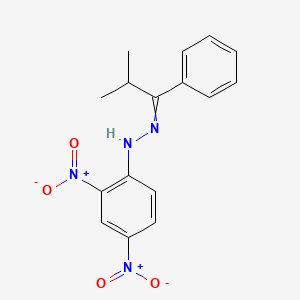

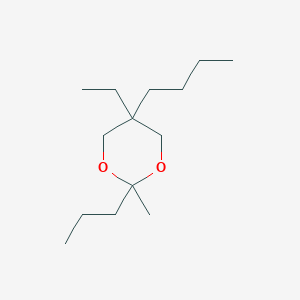
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
